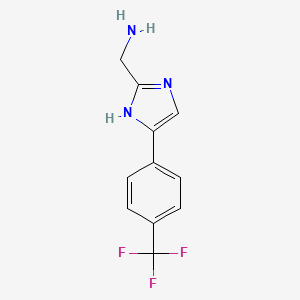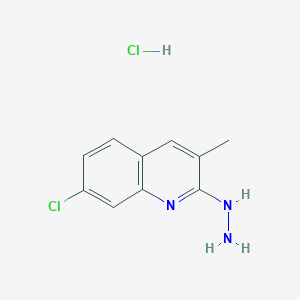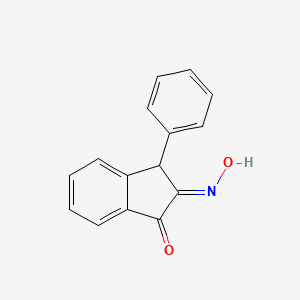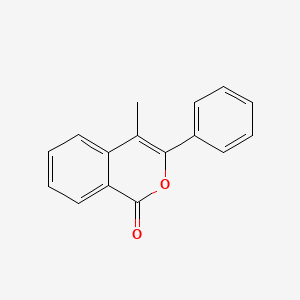
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine and fluorine substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine typically involves several steps. One common synthetic route starts with the bromination and fluorination of an indole precursor. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperatures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-3-carboxylic acids, while reduction can produce indole-3-methanol derivatives.
Scientific Research Applications
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
(7-Bromo-4-fluoro-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
- (5-Bromo-1H-indol-3-yl)methanamine
- (4-Fluoro-1H-indol-3-yl)methanamine
- (7-Chloro-4-fluoro-1H-indol-3-yl)methanamine
These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and biological activities. The presence of both bromine and fluorine in this compound makes it unique and may enhance its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(7-bromo-4-fluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)8-5(3-12)4-13-9(6)8/h1-2,4,13H,3,12H2 |
InChI Key |
SHCVVNIFTMDMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)


![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)





![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

